{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-chlorobenzoate
Description
{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-chlorobenzoate is an organic compound that features a complex structure with both aromatic and aliphatic components
Properties
IUPAC Name |
[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 3-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-12-6-8-14(9-7-12)13(2)20-17(21)11-23-18(22)15-4-3-5-16(19)10-15/h3-10,13H,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPBRSUUWJNNEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-chlorobenzoate typically involves a multi-step process. One common method starts with the reaction of 3-chlorobenzoic acid with oxalyl chloride to form 3-chlorobenzoyl chloride. This intermediate is then reacted with 2-amino-2-oxoethyl 4-methylphenylethylamine under controlled conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-chlorobenzoate exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl benzoate
- 2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 4-chlorobenzoate
- 2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-chlorobenzoate
Uniqueness
{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-chlorobenzoate is unique due to the specific positioning of the chlorine atom on the benzoate ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.
Biological Activity
The compound {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-chlorobenzoate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a carbamoyl group attached to a methyl 3-chlorobenzoate moiety, which contributes to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated efficacy against various bacterial strains. The compound likely acts by disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways essential for bacterial growth.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. Mechanistic investigations suggest that it may inhibit specific enzymes involved in cell proliferation, leading to apoptosis in cancer cells. For instance, the compound has been shown to induce cell cycle arrest and promote caspase-dependent apoptosis in human cancer cell lines.
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for DNA replication and repair, leading to increased cellular stress and apoptosis.
- Receptor Modulation : It potentially modulates receptor activity associated with growth factor signaling pathways, further contributing to its anticancer effects.
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | Effective against various strains | Disruption of cell wall synthesis |
| Anticancer | Induces apoptosis in cancer cells | Enzyme inhibition and receptor modulation |
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting strong antimicrobial properties.
- Cancer Cell Line Studies : In a series of experiments involving human breast cancer (MCF-7) and lung cancer (A549) cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, confirming its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
